2,3-dihydrobenzo[b]furan-5-carbonitrile
Overview
Description
2,3-dihydrobenzo[b]furan-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(2-hydroxyphenyl)acetonitrile using acid catalysts. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydrobenzo[b]furan-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with different functional groups, such as amines, alcohols, and carboxylic acids.
Scientific Research Applications
2,3-dihydrobenzo[b]furan-5-carbonitrile has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[b]furan-5-carbonitrile and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 2,3-Dihydro-1-benzofuran-4-carbonitrile
- 2,3-Dihydro-1-benzofuran-7-carbonitrile
Uniqueness
2,3-dihydrobenzo[b]furan-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVULDSSWHXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371144 | |
Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84944-75-2 | |
Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrobenzo[b]furan-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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